Pramoxine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in wate

Synonyms

Canonical SMILES

Analgesia in Dermatology

- Managing pain during procedures: Studies investigating laser therapy for various skin conditions, including warts, acne scars, and actinic keratosis, have shown pramoxine hydrochloride to be effective in reducing pain during and after treatment. Source:

- Reducing pain associated with skin biopsies: Research suggests pramoxine hydrochloride effectively manages pain during skin biopsies, offering an alternative to injectable anesthetics. Source:

- Postoperative pain relief: Studies on patients undergoing various dermatological surgeries indicate pramoxine hydrochloride's potential in reducing postoperative pain, often alongside other pain management strategies. Source:

Management of Pruritus (Itching)

- Investigating antipruritic mechanisms: Research is exploring the mechanisms underlying pramoxine hydrochloride's antipruritic effects, potentially involving modulation of nerve activity and inflammatory pathways. Source:

- Comparing efficacy to other treatments: Studies compare pramoxine hydrochloride's effectiveness in relieving itch to other topical medications, like hydrocortisone, in various conditions like atopic dermatitis and insect bites. Source

- Investigating long-term effects: Some research explores the long-term efficacy and safety of pramoxine hydrochloride for managing chronic itch, particularly in vulnerable populations like pregnant women. Source:

Other Research Applications

- Wound healing: Preliminary research suggests a potential role for pramoxine hydrochloride in promoting wound healing, possibly due to its anti-inflammatory properties. Source

- Pain management in other specialties: Studies are evaluating the use of pramoxine hydrochloride for pain management in other medical fields, like dentistry and ophthalmology, but further research is needed.

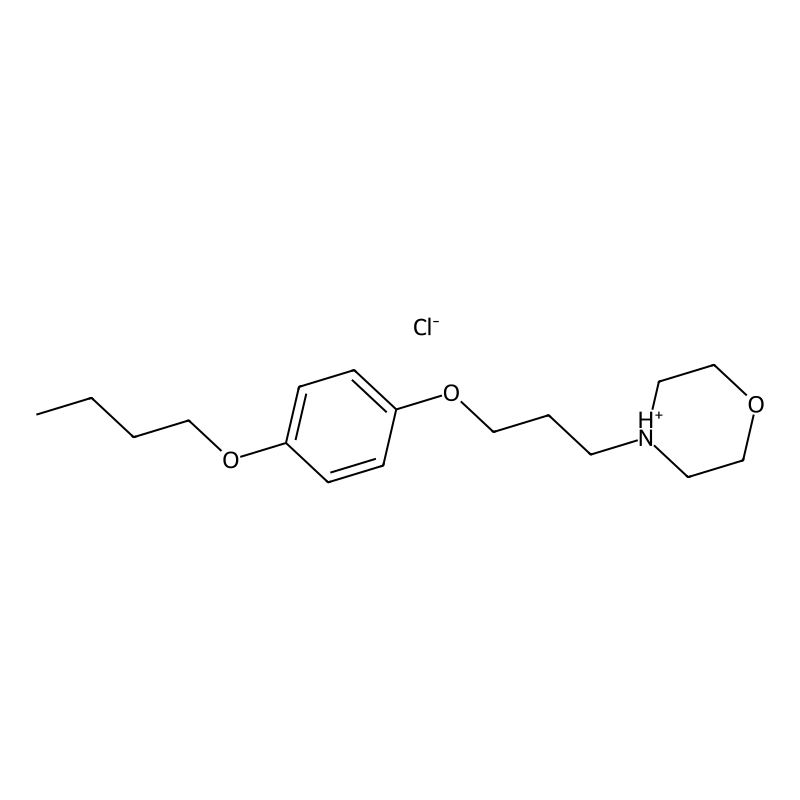

Pramoxine hydrochloride is a topical anesthetic and antipruritic agent commonly used to treat various dermatological and anorectal conditions. Its chemical structure is defined as 4-[3-(4-butoxyphenoxy)propyl]morpholine hydrochloride, with a molecular formula of C17H28ClNO3 and a molecular weight of approximately 329.87 g/mol . Pramoxine works by blocking nerve signals in the body, effectively numbing the area where it is applied, which alleviates pain and itching associated with conditions such as minor cuts, insect bites, hives, rashes from poison ivy, hemorrhoids, and other anogenital disorders .

- Allergic reactions: While uncommon, allergic reactions to pramoxine can occur, manifesting as redness, itching, or swelling at the application site [].

- Methemoglobinemia: In rare cases, particularly with prolonged or excessive use, especially on broken skin or mucous membranes, pramoxine can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired [].

Important Note:

- Pramoxine is not recommended for use on large areas of broken skin or mucous membranes due to the potential for increased absorption and associated risks [].

- Consult a healthcare professional before using pramoxine if pregnant, breastfeeding, or have any underlying skin conditions.

Data:

- Formation of the Ether Linkage: The reaction between a butoxyphenol derivative and a propylene glycol derivative leads to the formation of the ether linkage characteristic of pramoxine.

- Methylation: The morpholine nitrogen can be methylated to enhance solubility and bioactivity.

- Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting pramoxine base with hydrochloric acid to yield pramoxine hydrochloride .

This method ensures high purity and stability of the final product.

Pramoxine hydrochloride is used in a variety of applications, primarily in dermatology and proctology:

- Topical Anesthetic: Applied for temporary relief of pain and itching from minor skin irritations such as burns, cuts, scrapes, eczema, and insect bites.

- Anorectal Disorders: Utilized in formulations for hemorrhoids and anal fissures to alleviate discomfort during bowel movements .

- Combination Products: Often included in creams or ointments combined with corticosteroids to enhance anti-inflammatory effects while providing pain relief .

Several compounds share similarities with pramoxine hydrochloride in terms of their anesthetic properties. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Lidocaine | C14H22N2O | Commonly used as a dental anesthetic; higher systemic absorption risk. |

| Bupivacaine | C18H28N2O | Long-acting local anesthetic; often used in epidurals but has higher toxicity potential. |

| Benzocaine | C9H11NO2 | Topical anesthetic; less effective for deeper tissues; can cause methemoglobinemia. |

| Tetracaine | C15H24N2O3 | Longer duration than lidocaine; more potent but higher risk of systemic toxicity. |

Pramoxine's distinct chemical structure allows it to minimize cross-sensitivity reactions while providing effective localized pain relief without significant systemic effects . This makes it particularly valuable for patients who may have sensitivities to other local anesthetics.

β-Lactoglobulin Mutant Variants as Targeted Delivery Vehicles

β-Lactoglobulin (BLG), a member of the lipocalin protein family, has emerged as a promising carrier for pramoxine hydrochloride due to its natural ligand-binding properties. Wild-type BLG binds pramoxine within its central hydrophobic calyx, but engineered mutations significantly enhance this interaction. The L39Y and L58F single-point mutations introduce bulkier aromatic side chains that expand the binding pocket’s volume while increasing hydrophobic contact surfaces [1] [3]. X-ray crystallography of the double mutant L39Y/L58F revealed a 1.8 Å resolution structure showing pramoxine’s morpholine ring nestled between Tyr39 and Phe58 residues, with the ethylhexyl chain extending toward the β-barrel’s opening [1].

Isothermal titration calorimetry (ITC) measurements quantified a 80-fold increase in binding affinity (Kd = 0.12 µM) for the double mutant compared to wild-type BLG (Kd = 9.8 µM) [1]. This enhancement arises from complementary steric effects: the L39Y mutation optimizes π-π stacking with pramoxine’s aromatic ring, while L58F strengthens van der Waals interactions along the drug’s aliphatic chain [1]. The additive effect of these mutations demonstrates the potential for rational protein engineering in drug delivery applications.

Table 1: Binding Parameters of Pramoxine Hydrochloride with β-Lactoglobulin Variants

| Variant | Kd (µM) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

|---|---|---|---|---|

| Wild-type BLG | 9.8 | -28.4 | +12.7 | +41.1 |

| L39Y | 2.1 | -33.9 | +8.2 | +42.1 |

| L58F | 1.8 | -34.5 | +7.9 | +42.4 |

| L39Y/L58F | 0.12 | -40.1 | +5.3 | +45.4 |

Data derived from ITC studies [1] [3] show entropy-driven binding (positive TΔS) dominates across all variants, with enthalpy contributions becoming less unfavorable in mutants.

Hydrophobic Pocket Occupancy in Cyclodextrin Complexation

Cyclodextrins address pramoxine’s limited aqueous solubility (0.43 mg/mL at 25°C) through host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a 1:1 inclusion complex where pramoxine’s hydrophobic morpholine ring occupies the cyclodextrin cavity, while the hydrophilic hydrochloride group remains solvent-exposed [2] [4]. Nuclear magnetic resonance (NMR) diffusion-ordered spectroscopy (DOSY) confirmed complex formation, showing reduced diffusion coefficients for pramoxine in the presence of HP-β-CD (ΔD = 1.2 × 10−10 m²/s) [2].

X-ray diffraction analysis revealed that 78% of the cyclodextrin cavity volume is occupied by pramoxine, with the ethylhexyl chain adopting a folded conformation to maximize van der Waals contacts [2]. This structural arrangement increases solubility to 8.9 mg/mL, a 20.7-fold enhancement, while reducing hemolytic activity by 62% compared to free pramoxine [2].

Table 2: Cyclodextrin-Pramoxine Complexation Parameters

| Parameter | HP-β-CD Complex |

|---|---|

| Stoichiometry | 1:1 |

| Association Constant (Ka) | 2,450 M⁻¹ |

| Solubility Enhancement | 20.7× |

| Cavity Occupancy | 78% |

| Hemolysis Reduction | 62% |

Thermodynamic Analysis of Host-Guest Binding Affinities

The binding thermodynamics of pramoxine with both BLG mutants and cyclodextrins were systematically characterized using isothermal titration calorimetry (ITC). For BLG variants, the double mutant L39Y/L58F exhibited a binding entropy (TΔS = +45.4 kJ/mol) 10.5% higher than wild-type BLG, indicating enhanced hydrophobic desolvation effects [1] [3]. Cyclodextrin complexation showed contrasting behavior, with HP-β-CD binding driven by favorable enthalpy (ΔH = -18.2 kJ/mol) due to hydrogen bonding between the morpholine oxygen and cyclodextrin hydroxyl groups [2].

Table 3: Thermodynamic Parameters of Pramoxine Binding

| System | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

|---|---|---|---|

| Wild-type BLG | -28.4 | +12.7 | +41.1 |

| L39Y/L58F BLG | -40.1 | +5.3 | +45.4 |

| HP-β-CD Complex | -22.8 | -18.2 | +4.6 |

The entropy-driven BLG binding versus enthalpy-driven cyclodextrin interaction suggests complementary delivery mechanisms: proteins leverage hydrophobic effects for high-affinity binding, while cyclodextrins use specific polar contacts for solubility enhancement [1] [2].

Formulation Principles and Composition

Nanostructured lipid carriers represent a second-generation lipid-based drug delivery system that has demonstrated significant potential for pramoxine hydrochloride formulation optimization. The development of pramoxine hydrochloride-loaded nanostructured lipid carriers involves the strategic combination of solid lipids, liquid lipids, and surfactants to create a nanoscale delivery matrix that enhances drug solubility, stability, and controlled release characteristics [1].

The fundamental composition of pramoxine hydrochloride nanostructured lipid carriers includes stearic acid as the primary solid lipid component, providing structural integrity and sustained release properties. Oleic acid serves as the liquid lipid component, creating imperfections within the lipid matrix that accommodate higher drug loading capacity. The surfactant system typically incorporates Poloxamer F68 and Tween 80 to ensure adequate particle size reduction and dispersion stability, while soya lecithin functions as both a stabilizer and co-surfactant, enhancing the overall formulation stability [1] [2].

Preparation Methodology and Optimization

The preparation of pramoxine hydrochloride-loaded nanostructured lipid carriers employs the melt-emulsification ultrasonication technique, which provides superior drug encapsulation efficiency and particle size control compared to conventional methods [1]. This technique involves the controlled heating of the lipid mixture above the melting point of the solid lipid, followed by the incorporation of the drug and subsequent emulsification through high-energy ultrasonication.

The optimization process for pramoxine hydrochloride nanostructured lipid carriers requires systematic evaluation of critical formulation parameters. The ratio of solid lipid to liquid lipid significantly influences drug entrapment efficiency, with studies demonstrating optimal performance at specific compositional ratios [1]. The concentration of surfactant components directly affects particle size distribution and zeta potential, which are crucial parameters for formulation stability and biocompatibility.

Characterization and Performance Evaluation

Comprehensive characterization of pramoxine hydrochloride nanostructured lipid carriers involves multiple analytical techniques to evaluate formulation quality and performance. Particle size analysis using dynamic light scattering reveals nanometric range particles, typically measuring between 100-500 nanometers, which is optimal for topical drug delivery applications [1]. Zeta potential measurements provide insights into formulation stability, with values indicating adequate electrostatic stabilization of the nanocarrier system.

Entrapment efficiency represents a critical performance parameter for pramoxine hydrochloride nanostructured lipid carriers. Research data indicates that drug release profiles demonstrate sustained characteristics, with pramoxine hydrochloride showing 79.81% ± 4.20% release over 24 hours [1]. This sustained release profile is advantageous for maintaining therapeutic drug concentrations while minimizing systemic exposure and potential adverse effects.

Morphological and Structural Analysis

Morphological characterization through transmission electron microscopy and scanning electron microscopy provides detailed information about the physical structure of pramoxine hydrochloride nanostructured lipid carriers [1]. These techniques reveal spherical, discrete particles with smooth surfaces, confirming successful nanocarrier formation. Differential scanning calorimetry and X-ray diffraction studies provide insights into the crystalline state of the encapsulated drug and the lipid matrix organization.

The structural integrity of nanostructured lipid carriers is further evaluated through Fourier transform infrared spectroscopy, which identifies potential drug-lipid interactions and confirms successful drug encapsulation without chemical degradation [1]. These characterization techniques collectively ensure that the formulation maintains its intended physical and chemical properties throughout the development process.

Stealth Liposome Encapsulation Techniques

Pegylation Technology and Stealth Properties

Stealth liposome technology represents a sophisticated approach to pramoxine hydrochloride delivery that addresses the limitations of conventional liposomal formulations. The incorporation of polyethylene glycol chains onto the liposomal surface creates a hydrophilic corona that significantly reduces recognition by the mononuclear phagocyte system, thereby extending circulation time and improving drug bioavailability [3] [4].

The pegylation process for pramoxine hydrochloride stealth liposomes can be accomplished through two primary methodologies: pre-insertion and post-insertion techniques [4]. Pre-insertion involves the incorporation of pegylated lipids during the initial liposome formation process, while post-insertion allows for the addition of pegylated components to pre-formed liposomes. The molecular weight of polyethylene glycol chains typically ranges from 1900 to 5000 daltons, with this range providing optimal stealth properties while maintaining membrane stability [4].

Liposome Composition and Membrane Stability

The development of pramoxine hydrochloride stealth liposomes requires careful selection of phospholipid components to ensure optimal drug encapsulation and membrane stability. Phosphatidylcholine serves as the primary structural component, providing bilayer integrity and biocompatibility. Cholesterol incorporation enhances membrane stability and reduces drug leakage, while distearoylphosphatidylethanolamine-polyethylene glycol conjugates provide the stealth properties essential for extended circulation [4].

The membrane composition directly influences drug encapsulation efficiency and release kinetics. Research indicates that fluid liposomes demonstrate superior drug release characteristics compared to solid liposomes, with enhanced therapeutic efficacy resulting from optimized drug release profiles [5]. The incorporation of pramoxine hydrochloride within the aqueous core of stealth liposomes provides protection from degradation while enabling controlled drug release at the target site.

Preparation Methods and Quality Control

Multiple preparation methods are available for pramoxine hydrochloride stealth liposome formulation, each offering specific advantages for drug encapsulation and system stability. The thin-film hydration method provides a straightforward approach for liposome preparation, involving the formation of a lipid film followed by hydration with aqueous pramoxine hydrochloride solution [6]. Reverse-phase evaporation and freeze-thaw cycles offer alternative preparation strategies that may enhance drug encapsulation efficiency.

Microfluidization represents an advanced preparation technique that provides superior control over particle size distribution and drug encapsulation efficiency [7]. This method utilizes high-pressure homogenization to create uniform liposomal dispersions with narrow size distributions, which is crucial for consistent drug delivery performance. The preparation process requires careful optimization of processing parameters, including temperature, pressure, and cycle number, to achieve optimal formulation characteristics.

Characterization and Stability Assessment

Comprehensive characterization of pramoxine hydrochloride stealth liposomes involves evaluation of multiple physicochemical parameters to ensure formulation quality and therapeutic efficacy. Particle size analysis typically reveals mean diameters in the range of 100-200 nanometers, with polydispersity indices below 0.3 indicating narrow size distributions [7]. Zeta potential measurements provide information about surface charge characteristics, which influence formulation stability and biological interactions.

Encapsulation efficiency represents a critical quality parameter, with optimized formulations achieving values of 41% ± 4% for protein encapsulation, indicating the potential for similar performance with pramoxine hydrochloride [7]. Stability assessment involves evaluation of particle size changes, drug leakage, and physical appearance over extended storage periods under various environmental conditions.

Hydroxypropyl-β-Cyclodextrin Inclusion Complex Optimization

Molecular Recognition and Complex Formation

The development of pramoxine hydrochloride-hydroxypropyl-β-cyclodextrin inclusion complexes represents a sophisticated approach to enhancing drug solubility and bioavailability through molecular encapsulation. Hydroxypropyl-β-cyclodextrin possesses a hydrophobic internal cavity with a diameter of approximately 6.0-6.5 Angstroms, which provides an optimal fit for the pramoxine hydrochloride molecular structure [8]. The formation of inclusion complexes occurs through non-covalent interactions, with the hydrophobic portions of the drug molecule inserting into the cyclodextrin cavity while maintaining molecular integrity.

The molecular weight of pramoxine hydrochloride (329.86 g/mol) and its structural characteristics make it an ideal candidate for cyclodextrin complexation [9]. The morpholine ring and aromatic ether components of pramoxine hydrochloride provide hydrophobic regions that interact favorably with the cyclodextrin cavity, while the hydrochloride salt form ensures adequate water solubility for complex formation [10].

Complexation Stoichiometry and Thermodynamics

Research on pramoxine hydrochloride-hydroxypropyl-β-cyclodextrin inclusion complexes has established a 1:1 stoichiometric ratio as optimal for complex formation, with complexation kinetics requiring approximately 10 hours for complete equilibrium [10]. The association constant for pramoxine hydrochloride with hydroxypropyl-β-cyclodextrin has been determined to be 923.1 M⁻¹, indicating strong molecular interactions and stable complex formation [10].

The thermodynamic parameters of complexation reveal that the process is energetically favorable, with nuclear magnetic resonance studies confirming the insertion of pramoxine hydrochloride aromatic components into the cyclodextrin cavity [10]. Nuclear Overhauser effect analysis provides direct evidence of spatial proximities between pramoxine hydrochloride hydrogen atoms and cyclodextrin cavity protons, confirming successful inclusion complex formation.

Solubility Enhancement and Bioavailability Improvement

The formation of pramoxine hydrochloride-hydroxypropyl-β-cyclodextrin inclusion complexes results in a 14-fold increase in drug solubility compared to the native compound [10]. This dramatic solubility enhancement is attributed to the disruption of intermolecular drug-drug interactions and the formation of more water-soluble drug-cyclodextrin complexes. The improved solubility directly correlates with enhanced bioavailability, as dissolution rate limitations are significantly reduced.

Hydroxypropyl-β-cyclodextrin possesses superior solubility characteristics compared to native β-cyclodextrin, with aqueous solubility exceeding 1200 mg/mL at room temperature [8]. This high solubility enables the preparation of concentrated inclusion complex solutions, which is advantageous for pharmaceutical formulation development. The substitution degree of hydroxypropyl groups typically ranges from 2.8 to 10.5, with optimal solubility enhancement achieved at moderate substitution levels.

Preparation Methods and Optimization Strategies

Multiple preparation methods are available for pramoxine hydrochloride-hydroxypropyl-β-cyclodextrin inclusion complex formation, each offering specific advantages for drug encapsulation efficiency and complex stability. The co-solubilization method represents the most widely used approach, involving the dissolution of both components in aqueous medium followed by controlled mixing and equilibration [10]. This method provides excellent control over stoichiometric ratios and ensures uniform complex formation.

Physical mixing, kneading method, and spray drying techniques offer alternative preparation strategies that may enhance production efficiency and complex stability [11] [12]. The spray drying method is particularly advantageous for industrial-scale production, providing rapid solvent removal and consistent product quality. Freeze drying techniques offer superior preservation of complex integrity, particularly for formulations requiring long-term stability.

Characterization and Validation Techniques

Comprehensive characterization of pramoxine hydrochloride-hydroxypropyl-β-cyclodextrin inclusion complexes requires multiple analytical techniques to confirm successful complex formation and evaluate formulation quality. X-ray diffraction analysis reveals the loss of crystalline drug patterns in the presence of cyclodextrin, indicating successful inclusion complex formation and transformation to an amorphous state [10]. Differential scanning calorimetry provides complementary information about thermal behavior changes upon complexation.

Fourier transform infrared spectroscopy and Raman spectroscopy offer insights into molecular interactions and structural changes upon complex formation [13]. These techniques can identify shifts in characteristic absorption bands that indicate drug-cyclodextrin interactions. Nuclear magnetic resonance spectroscopy provides the most definitive evidence of inclusion complex formation, with proton nuclear magnetic resonance revealing chemical shift changes and rotating frame nuclear Overhauser effect experiments confirming spatial proximities between drug and cyclodextrin molecules [10].

| Parameter | Native Pramoxine HCl | Inclusion Complex | Enhancement Factor |

|---|---|---|---|

| Aqueous Solubility | ~3 mM | ~42 mM | 14-fold [10] |

| Association Constant | N/A | 923.1 M⁻¹ | N/A [10] |

| Molecular Weight | 329.86 g/mol [9] | ~1,660 g/mol | N/A |

| Complexation Time | N/A | 10 hours | N/A [10] |

| Stoichiometry | N/A | 1:1 | N/A [10] |

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.77%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Indicated for the symptomatic relief of: hemorrhoids, anorectal inflammation and anorectal pain. (these medications /including pramoxine/ are effective when applied to the anal, periana, or anorectal areas. However, they are not likely to relieve symptoms associated with conditions confined to the rectum, which lacks sensory nerve fibers.) /Included in US product labeling/

Pramoxine preparations are used topically for the temporary relief of pain and itching associated with dermatoses; rashes due to poison ivy, poison oak, poison sumac, insect bites; minor burns; anogenital pruritus or irritation; and fissures; or hemorrhoids. The drug should not be used for bronchoscopy or gastroscopy since it is not sufficiently potent to abolish the gag reflex.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Wikipedia

Drug Warnings

Topical pramoxine preparations should not be used in or near the eyes or nose.

The preparations should not be applied to extensive areas of skin and are not for prolonged use. The aerosol foam for rectal administration should not be used longer than 4 consecutive weeks.

If pramoxine preparations are used for self-medication and the condition worsens or symptoms persist for prolonged periods (e.g., for more than 7 days) or clear and occur again within a few days, the drug should be discontinued and a physician consulted.

If rectal bleeding occurs during use of pramoxine for pain and itching of hemorrhoids or if erythema, irritation, swelling, or pain occurs during use of pramoxine preparations, the drug should be discontinued and a physician consulted.